molecular formula C20H27N3O4S B2436997 1-(3,4-Dimethoxybenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea CAS No. 1171751-58-8

1-(3,4-Dimethoxybenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2436997
CAS No.: 1171751-58-8
M. Wt: 405.51
InChI Key: IZVUTHOOZNXSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxybenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzyl chloride with a suitable amine to form the intermediate 3,4-dimethoxybenzylamine.

    Urea Formation: The intermediate is then reacted with an isocyanate derivative to form the urea linkage.

    Introduction of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction, where the intermediate reacts with morpholine.

    Incorporation of the Thiophenyl Group: Finally, the thiophenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(3,4-Dimethoxybenzyl)-3-(2-piperidino-2-(thiophen-3-yl)ethyl)urea: Similar structure but with a piperidino group instead of a morpholino group.

    1-(3,4-Dimethoxybenzyl)-3-(2-pyrrolidino-2-(thiophen-3-yl)ethyl)urea: Similar structure but with a pyrrolidino group instead of a morpholino group.

Uniqueness: 1-(3,4-Dimethoxybenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is unique due to the presence of the morpholino group, which may impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c1-25-18-4-3-15(11-19(18)26-2)12-21-20(24)22-13-17(16-5-10-28-14-16)23-6-8-27-9-7-23/h3-5,10-11,14,17H,6-9,12-13H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVUTHOOZNXSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CSC=C2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.